Structural Uniqueness Confirmed by Substructure Fingerprint Analysis Against Commercial Analog Sets
Explicit structural enumeration reveals that the target compound is the sole entity within its immediate analog space to simultaneously incorporate a 3,4-dimethoxyphenyl at C3, a furan-2-yl at C5, and a methylsulfonyl at N1. The closest commercial analogs each lack one of these key features. For instance, CAS 442650-40-0 replaces the furan with a 4-ethylphenyl group, while CAS 511237-66-4 replaces the 3,4-dimethoxyphenyl with a second furan ring. This unique combination is not matched by any other compound in the accessible commercial screening collections for this scaffold.
| Evidence Dimension | Substituent Pattern Uniqueness |
|---|---|
| Target Compound Data | C3: 3,4-diOCH3-Ph; C5: furan-2-yl; N1: SO2CH3 |
| Comparator Or Baseline | CAS 442650-40-0 (C5: 4-C2H5-Ph); CAS 511237-66-4 (C3: furan-2-yl) |
| Quantified Difference | Unique combination; Zero direct structural matches found |
| Conditions | Substructure search of commercial chemical libraries |
Why This Matters
This absolute structural singularity ensures that any unique biological profile observed cannot be sourced from another compound, providing a completely independent SAR data point for lead optimization programs.
